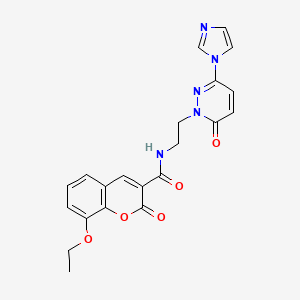
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or an amine, the nitro group through a nitration reaction, and the thioether group through a reaction with a thiol .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon and nitrogen atoms. The presence of the nitro group could make the compound somewhat polar, while the thioether and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group could act as a base or nucleophile, the nitro group could be reduced to an amine, and the thioether group could be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by its polarity and ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Novel Tandem Transformations and Synthesis Applications
Researchers have explored the novel transformations of amino and carbonyl/nitrile groups in the synthesis of thienopyrimidine derivatives. For instance, innovative pathways were investigated for thieno[2,3-d]pyrimidin-4(3H)-one derivatives, leading to the discovery of new ring systems and potential applications in the design of pharmaceutical compounds (Pokhodylo et al., 2010).
Anticancer and HDAC Inhibition
The design and synthesis of benzamide derivatives have shown significant promise in cancer treatment. For example, compounds like MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, have demonstrated potent anticancer activity by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Antifolate and Enzyme Inhibition for Cancer Therapy
The development of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors based on the thieno[2,3-d]pyrimidine scaffold has been a significant area of research. These compounds exhibit potent inhibitory activities against both TS and DHFR, showcasing their potential as effective agents in cancer therapy (Gangjee et al., 2008).
Synthesis of Polyamides and Material Science Applications
The chemical synthesis of polyamides containing uracil and adenine showcases an application of related compounds in material science, particularly in the development of polymers with potential biological activity or specific physical properties (Hattori & Kinoshita, 1979).
Development of Novel Sulfonamides for Enzyme Inhibition
Research into the synthesis of acridine and bis acridine sulfonamides demonstrates the pursuit of new inhibitors for enzymes like carbonic anhydrase. These efforts contribute to the broader search for therapeutic agents that can regulate enzymatic activity for disease treatment (Ulus et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves the condensation of 4-nitroaniline with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate. This intermediate is then reacted with thiourea to form 2-(4-nitrophenyl)-2-oxoethylthiourea. The thiourea intermediate is then reacted with 5-formyl-2,4-dihydroxypyrimidine to form the desired compound.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "thiourea", "5-formyl-2,4-dihydroxypyrimidine" ], "Reaction": [ "4-nitroaniline is condensed with ethyl acetoacetate in the presence of a base to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate.", "2-(4-nitrophenyl)-2-oxoethyl acetoacetate is then reacted with thiourea in the presence of a base to form 2-(4-nitrophenyl)-2-oxoethylthiourea.", "2-(4-nitrophenyl)-2-oxoethylthiourea is then reacted with 5-formyl-2,4-dihydroxypyrimidine in the presence of a base to form N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide." ] } | |
Número CAS |
888413-95-4 |
Fórmula molecular |
C19H16N6O5S |
Peso molecular |
440.43 |
Nombre IUPAC |
N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-4-2-1-3-5-11)18(28)24-19(23-16)31-10-14(26)21-12-6-8-13(9-7-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28) |
Clave InChI |
LXKXWQCHHWFUTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)
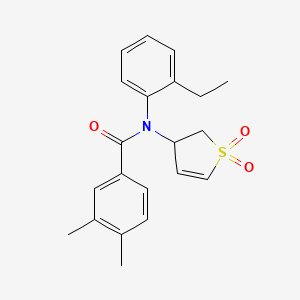
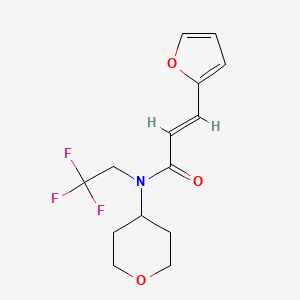


![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)
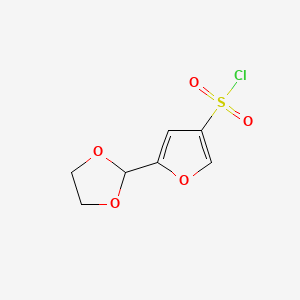
![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)
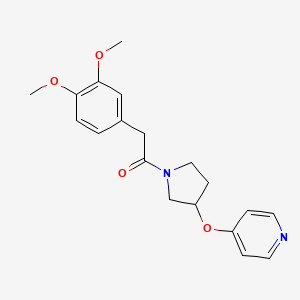
![3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2613619.png)
![3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2613620.png)
![1-[2-(Allyloxy)benzyl]piperazine](/img/structure/B2613622.png)
